N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a cyano group, and a difluoromethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The benzoxazole intermediate is then treated with a thiol reagent to introduce the sulfanyl group.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Difluoromethoxyphenyl Group: This step involves the coupling of the benzoxazole intermediate with a difluoromethoxyphenyl acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is typically used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the cyano and difluoromethoxy groups can interact with various enzymes and receptors, modulating their activity. This compound may also disrupt cellular processes by generating reactive oxygen species through oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives
Uniqueness
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide is unique due to the presence of both a cyano group and a difluoromethoxyphenyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-ylsulfanyl)-2-cyanopentan-2-yl]-2-[4-(difluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3S/c1-22(14-25,11-4-12-31-21-26-17-5-2-3-6-18(17)30-21)27-19(28)13-15-7-9-16(10-8-15)29-20(23)24/h2-3,5-10,20H,4,11-13H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPKDICSDRSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCSC1=NC2=CC=CC=C2O1)(C#N)NC(=O)CC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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